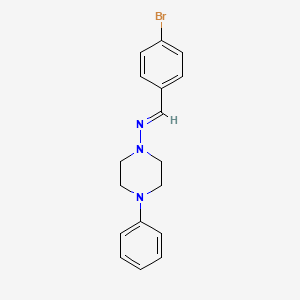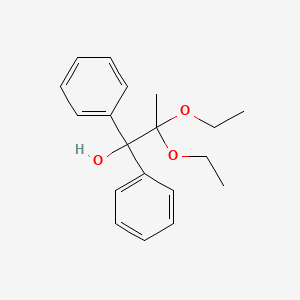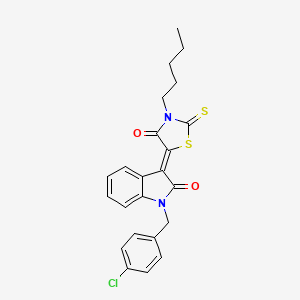
5-(4-Butoxy-benzylidene)-2-thioxo-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Butoxy-benzylidene)-2-thioxo-thiazolidin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the thiazolidinone family, characterized by a thiazolidine ring fused with a benzylidene group. The presence of the butoxy group enhances its chemical properties, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Butoxy-benzylidene)-2-thioxo-thiazolidin-4-one typically involves the condensation of 4-butoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Butoxy-benzylidene)-2-thioxo-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The benzylidene group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzylidene derivatives.
Aplicaciones Científicas De Investigación
5-(4-Butoxy-benzylidene)-2-thioxo-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(4-Butoxy-benzylidene)-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, disrupting cellular processes. The thioxo group plays a crucial role in binding to the active sites of enzymes, leading to their inhibition. This mechanism is particularly relevant in its antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Butoxy-benzylidene)-pyrimidine-2,4,6-trione
- 3-[(5E)-5-(4-Butoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)benzamide
Uniqueness
5-(4-Butoxy-benzylidene)-2-thioxo-thiazolidin-4-one is unique due to its specific thiazolidinone structure and the presence of the butoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
153568-10-6 |
|---|---|
Fórmula molecular |
C14H15NO2S2 |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
(5E)-5-[(4-butoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H15NO2S2/c1-2-3-8-17-11-6-4-10(5-7-11)9-12-13(16)15-14(18)19-12/h4-7,9H,2-3,8H2,1H3,(H,15,16,18)/b12-9+ |
Clave InChI |
KKXCNLPOQHINCO-FMIVXFBMSA-N |
SMILES isomérico |
CCCCOC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)S2 |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro-](/img/structure/B11964159.png)
![(5Z)-3-ethyl-5-({3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964164.png)
![5-(2-furyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11964165.png)
![(5E)-5-(4-butoxybenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11964170.png)




![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964202.png)
![isobutyl (2E)-2-(4-isopropylbenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11964205.png)
![2-[(2,6-Dimethylphenoxy)carbonylamino]ethyl-diethylazanium chloride](/img/structure/B11964209.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11964225.png)
